

Technical Support Center: (1R,3S,4R)-ent-Entecavir-13C2,15N

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Compound of Interest

Compound Name: (1R,3S,4R)-ent-Entecavir-13C2,15N

Cat. No.: B15558080

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **(1R,3S,4R)-ent-Entecavir-13C2,15N**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

It is important to note that while this document specifically addresses the isotopically labeled **(1R,3S,4R)-ent-Entecavir-13C2,15N**, its degradation pathways are expected to be analogous to those of unlabeled Entecavir. The isotopic labeling with 13C and 15N is not anticipated to alter the chemical reactivity of the molecule under typical experimental and stress conditions. Therefore, the data and guidance provided are based on studies conducted on Entecavir.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Entecavir under forced degradation conditions?

A1: Forced degradation studies indicate that Entecavir is susceptible to degradation under oxidative and acidic hydrolysis conditions.^{[1][2]} It demonstrates stability under thermal, neutral, and photolytic stress conditions.^{[1][2]} Under basic conditions, some degradation has also been observed.^[3]

Q2: Have any specific degradation products of Entecavir been identified?

A2: Yes, studies have identified several degradation products. Under basic hydrolysis, degradation products with m/z values of 61.4, 84.2, and 215.4 have been detected.[3] Following exposure to UV light, a different set of degradation products with m/z values of 64.3, 130.1, 166.2, 175.1, 188.2, and 272 were identified.[3] One study reported the observation of a total of five degradation products under various stress conditions.[1][2]

Q3: Is **(1R,3S,4R)-ent-Entecavir-13C2,15N** expected to show different degradation behavior compared to unlabeled Entecavir?

A3: **(1R,3S,4R)-ent-Entecavir-13C2,15N** is primarily used as an internal standard in quantitative analyses by methods such as LC-MS due to its mass difference from the unlabeled drug.[4] The isotopic substitution with 13C and 15N is not expected to significantly influence the chemical stability or degradation pathways of the molecule. Therefore, its degradation behavior should be comparable to that of unlabeled Entecavir.

Q4: Are there any known incompatibilities of Entecavir with common pharmaceutical excipients?

A4: Studies have shown that Entecavir is incompatible with lactose monohydrate, a common excipient in tablet formulations.[5][6] This incompatibility was confirmed through both thermal analysis and HPLC, where a reduction in Entecavir content was observed after stress testing in the presence of lactose.[5][6] However, Entecavir has been found to be compatible with other excipients such as microcrystalline cellulose, crospovidone, titanium dioxide, magnesium stearate, hypromellose, polyethylene glycol, and povidone.[5][6]

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in the chromatogram during the analysis of a stability sample of **(1R,3S,4R)-ent-Entecavir-13C2,15N**.

- Possible Cause 1: Degradation of the molecule.
 - Troubleshooting Step: Compare the retention times of the unexpected peaks with those of known degradation products if available. Review the storage and handling conditions of your sample. Entecavir is known to degrade under oxidative and acidic conditions.[1][2] Ensure the sample has not been exposed to such environments.

- Possible Cause 2: Interaction with excipients.
 - Troubleshooting Step: If the formulation contains lactose monohydrate, consider the possibility of drug-excipient incompatibility leading to degradation products.[\[5\]](#)[\[6\]](#)
- Possible Cause 3: Contamination.
 - Troubleshooting Step: Analyze a blank (diluent) to rule out contamination from the solvent. Ensure all glassware and equipment are thoroughly cleaned.

Issue 2: The concentration of **(1R,3S,4R)-ent-Entecavir-13C2,15N** is lower than expected in a prepared solution.

- Possible Cause 1: Adsorption to container surfaces.
 - Troubleshooting Step: While not specifically documented for Entecavir, adsorption can be a general issue. Consider using silanized glassware or different types of containers to minimize this effect.
- Possible Cause 2: Degradation due to inappropriate solvent or pH.
 - Troubleshooting Step: Ensure the pH of the solution is within a stable range for Entecavir. As it is susceptible to acid hydrolysis, avoid highly acidic solutions for storage.[\[1\]](#)[\[2\]](#)
- Possible Cause 3: Incomplete dissolution.
 - Troubleshooting Step: Entecavir is freely soluble in water and methanol.[\[7\]](#) Ensure adequate mixing and sonication if necessary to achieve complete dissolution.

Quantitative Data Summary

The following table summarizes the results from forced degradation studies on Entecavir.

Stress Condition	Reagent/Details	Duration	Degradation Observed	Reference
Acid Hydrolysis	0.1 M HCl	2 hours	Significant Degradation	[1][2]
Base Hydrolysis	0.1 M NaOH	2 hours	Significant Degradation	[3]
Oxidative	3% H ₂ O ₂	24 hours	Significant Degradation	[1][2]
Thermal	60°C	10 days	No Degradation	[8]
Photolytic (UV light)	200 Watt hours/m ²	-	No Degradation	[8]

Experimental Protocols

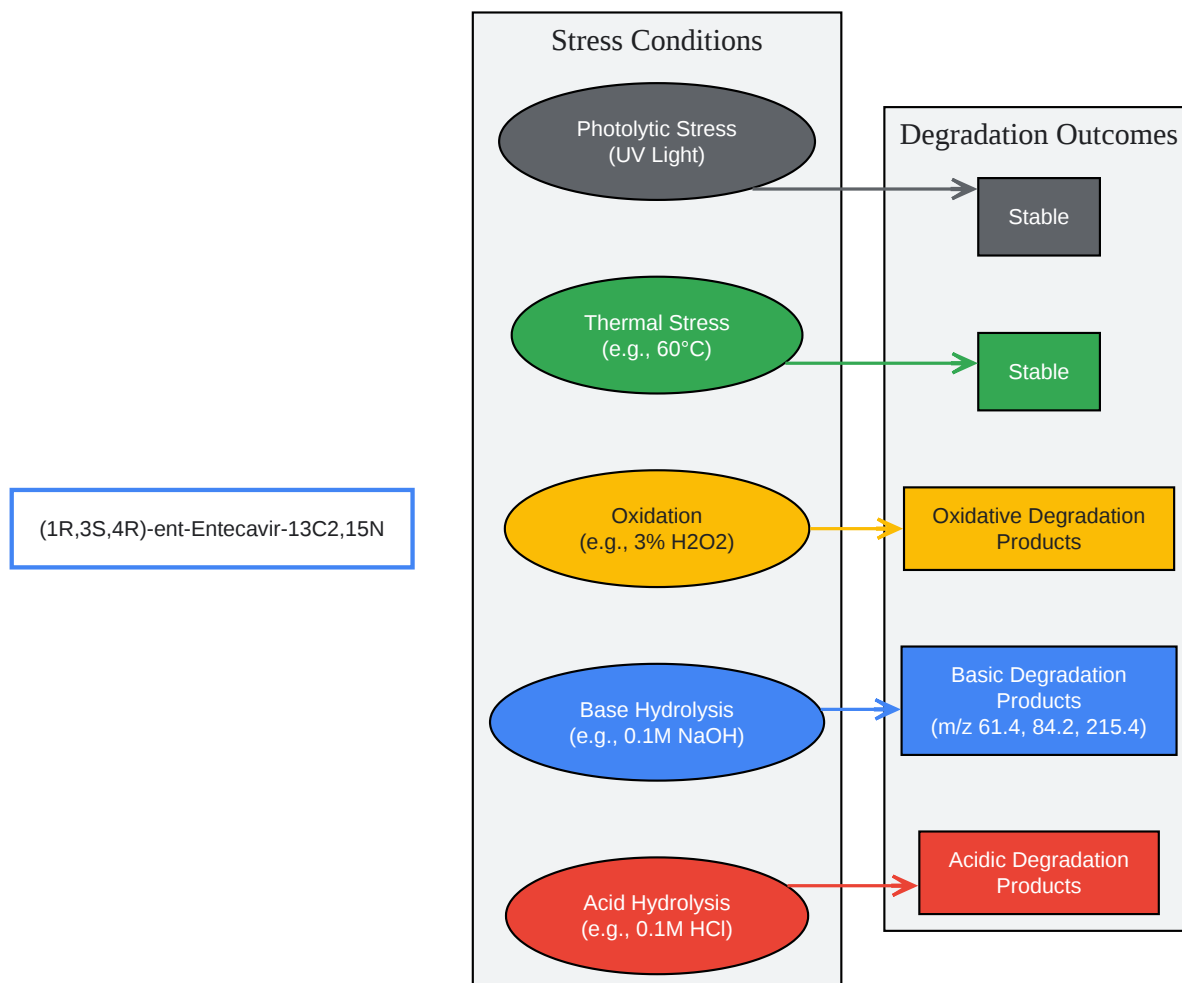
Protocol 1: Forced Degradation Study of Entecavir

This protocol outlines a general procedure for conducting forced degradation studies on Entecavir, based on methodologies described in the literature.[1][2][8]

- **Preparation of Stock Solution:** Prepare a stock solution of Entecavir (or **(1R,3S,4R)-ent-Entecavir-13C2,15N**) in a suitable solvent such as methanol or water at a concentration of approximately 1 mg/mL.
- **Acid Hydrolysis:** Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at room temperature for a specified period (e.g., 2 hours). After the incubation period, neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.
- **Alkaline Hydrolysis:** Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for a specified period (e.g., 2 hours). After the incubation period, neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.

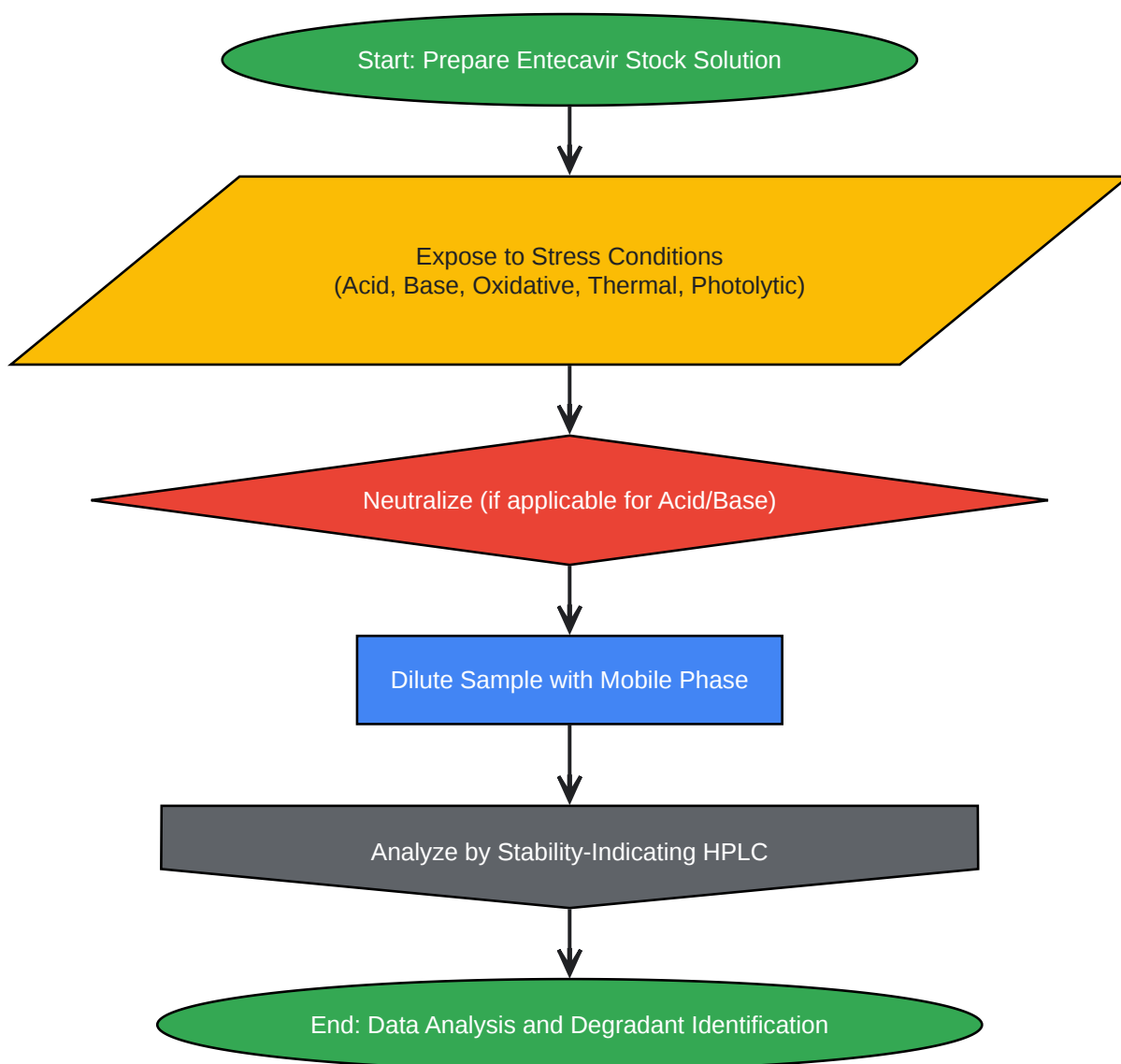
- **Oxidative Degradation:** Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).
- **Thermal Degradation:** Place the solid drug substance in a hot air oven maintained at a specific temperature (e.g., 60°C) for a defined period (e.g., 10 days).
- **Photolytic Degradation:** Expose the solid drug substance to UV light in a photostability chamber, ensuring an exposure of not less than 200 Watt hours/m².
- **Analysis:** Following exposure to the stress conditions, dilute the samples with an appropriate mobile phase and analyze by a validated stability-indicating HPLC method.[\[7\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Visualizations



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Caption: Entecavir degradation under various stress conditions.



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Caption: Workflow for forced degradation studies of Entecavir.

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